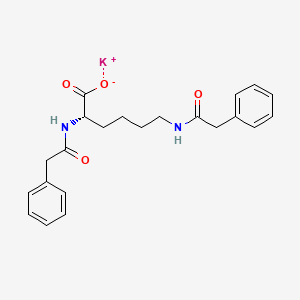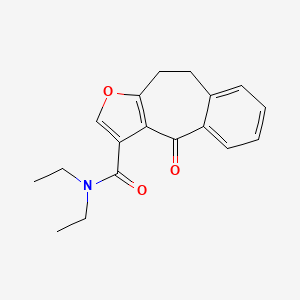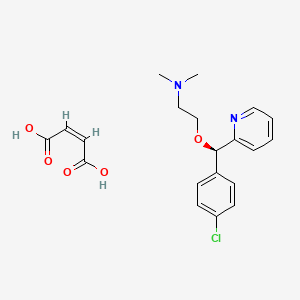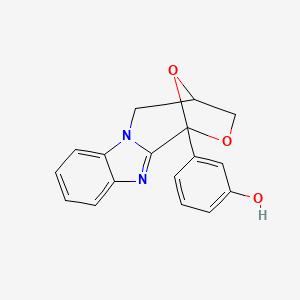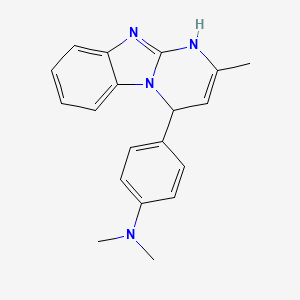
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, making it a pyrimido[1,2-a]benzimidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-(1,2-dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl) benzaldehyde with N-(substituted phenyl)-3-oxobutanamide and 2-amino-benzimidazole under acid-catalyzed conditions. The reaction is carried out in dimethylformamide (DMF) at reflux temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- N,N-Dimethyl-1,4-butanediamine
- N,N-Dimethylpyridin-4-amine
Uniqueness
N,N-Dimethyl-4-(2-methyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)benzenamine is unique due to its fused pyrimido[1,2-a]benzimidazole structure, which imparts specific chemical and biological properties. This structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
169132-74-5 |
|---|---|
Molecular Formula |
C19H20N4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)aniline |
InChI |
InChI=1S/C19H20N4/c1-13-12-18(14-8-10-15(11-9-14)22(2)3)23-17-7-5-4-6-16(17)21-19(23)20-13/h4-12,18H,1-3H3,(H,20,21) |
InChI Key |
QRXCHMPVTRZFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

